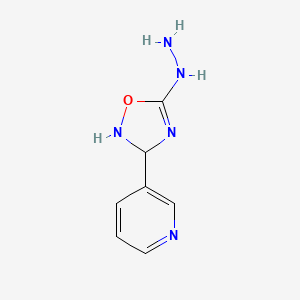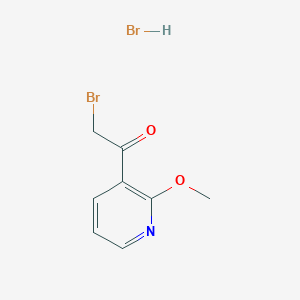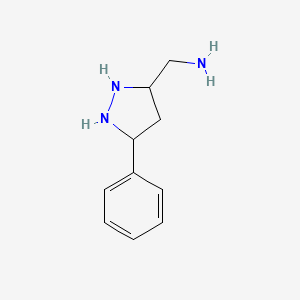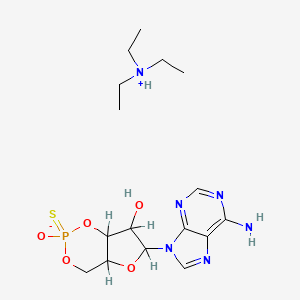
Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a cell-permeable and reversible inhibitor of protein kinase A. This compound is known for its ability to inhibit the activation of protein kinase A by binding to its regulatory subunits without dissociating the kinase holoenzyme . It is resistant to hydrolysis by phosphodiesterases and is noncompetitive with respect to ATP .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the reaction of adenosine with thiophosphoryl chloride in the presence of a base, followed by cyclization to form the cyclic monophosphorothioate . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is often crystallized and stored under desiccated conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group . It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from reactions involving this compound are typically derivatives of adenosine with modified phosphate groups. These products retain the cyclic structure and exhibit similar biological activities .
Applications De Recherche Scientifique
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects by binding to the regulatory subunits of protein kinase A, preventing its activation by cyclic AMP . This binding is competitive with cyclic AMP but does not lead to the dissociation of the kinase holoenzyme . The inhibition of protein kinase A affects various downstream signaling pathways involved in cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate: A natural cyclic nucleotide that activates protein kinase A.
Adenosine 3’,5’-cyclic monophosphorothioate, SP-isomer: Another isomer with different binding properties and biological activities.
8-Bromo-adenosine 3’,5’-cyclic monophosphorothioate: A modified analog with enhanced stability and activity.
Uniqueness
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its high specificity for protein kinase A and its resistance to hydrolysis by phosphodiesterases . This makes it a valuable tool for studying protein kinase A-related pathways and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C16H27N6O5PS |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 |
Clé InChI |
OXIPZMKSNMRTIV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
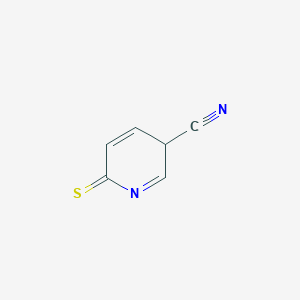
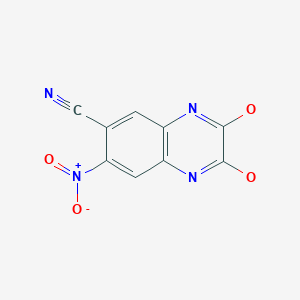
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
